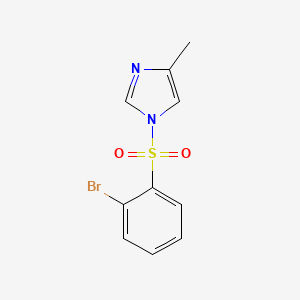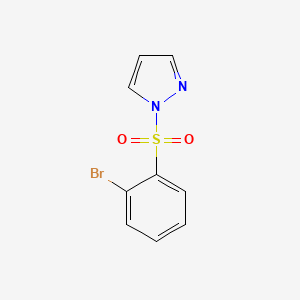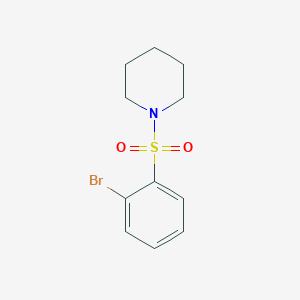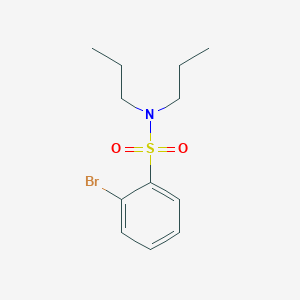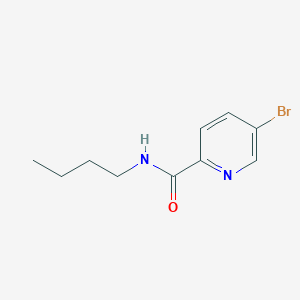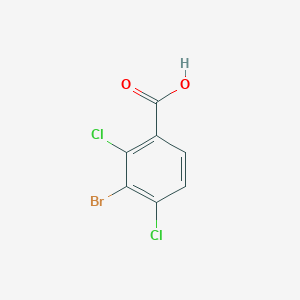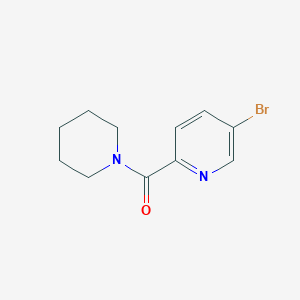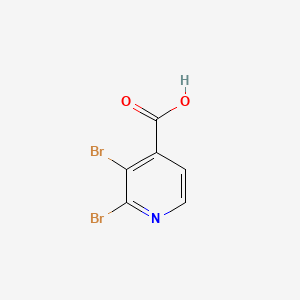
2,3-Dibromopyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopyridine-4-carboxylic acid is a brominated pyridine derivative with a carboxylic acid functional group. While the provided papers do not directly discuss 2,3-Dibromopyridine-4-carboxylic acid, they do provide insights into the chemistry of related bromopyridine and pyridine carboxylic acid compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of bromopyridine carboxylic acids can be complex, involving multiple steps and conditions that need to be optimized. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a method of introducing a carboxylic acid group to a bromopyridine molecule . Similarly, the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine to yield substituted pyridines under palladium catalysis provide insights into the carbon-carbon bond formation adjacent to a bromine substituent on the pyridine ring . These studies suggest that the synthesis of 2,3-Dibromopyridine-4-carboxylic acid would likely involve selective bromination and carboxylation steps, possibly utilizing catalytic systems or electrophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids can be elucidated using techniques such as X-ray diffraction, as demonstrated by the study of 2-aminopyridine-3-carboxylic acid . This compound's structure was determined at low temperatures, and its vibrational spectra were analyzed. Although the exact structure of 2,3-Dibromopyridine-4-carboxylic acid is not provided, it can be inferred that similar analytical techniques could be used to determine its molecular geometry and confirm the positions of the bromine atoms and the carboxylic acid group on the pyridine ring.
Chemical Reactions Analysis
The reactivity of bromopyridine carboxylic acids can be influenced by the presence of the bromine and carboxylic acid functional groups. For example, the secondary metabolite 4,5-dibromopyrrole-2-carboxylic acid from marine sponges was shown to affect cellular calcium signals, indicating that the bromine atoms can play a role in the biological activity of such compounds . The Suzuki cross-coupling reactions involving 2,4-dibromopyridine also highlight the reactivity of bromopyridines in forming carbon-carbon bonds . These findings suggest that 2,3-Dibromopyridine-4-carboxylic acid could participate in similar reactions, potentially acting as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine carboxylic acids are influenced by their functional groups. The study of metal complexes with 3-hydroxypyridine-2-carboxylic acid reveals how such compounds can form coordination complexes with metals, which can have biological activities such as insulin-mimetic effects . The crystal structure of 4,4′-bipyridine-3,3′-dicarboxylic acid dihydrate shows the formation of an extensive network of hydrogen bonds, which is a common feature in the solid-state structures of carboxylic acids . These studies imply that 2,3-Dibromopyridine-4-carboxylic acid would likely have properties typical of both brominated aromatics and carboxylic acids, such as the ability to form hydrogen bonds and possibly coordinate with metal ions.
科学研究应用
1. Antibacterial and Antioxidant Activities
- Application Summary: Carboxylic acid derivatives, such as [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, have been synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions. The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
- Results: Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment. Compounds 4, 9, and 10 displayed the highest mean inhibition zone of 13.7±0.58, 16.0±1.7, and 20.7±1.5 mm, respectively, at 0.1 μg/μL .
2. Carboxylic Acids Separation
- Application Summary: Ionic liquids, which are considered a green viable organic solvent substitute, are used in the extraction and purification of biosynthetic products, including carboxylic acids .
- Methods of Application: The ionic liquids are used as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .
- Results: The review analyzed the current advances and future trends of ionic liquids in promoting environmentally friendly products separation .
3. Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
- Results: The application of carboxylic acids in these areas has been presented in a current overview .
4. Proteomics Research
- Application Summary: “2,3-Dibromopyridine-4-carboxylic acid” is used in proteomics research .
- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
5. Therapeutic Applications
- Application Summary: 1,4-Dihydropyridine, a derivative of pyridine, has various therapeutic applications .
- Methods of Application: The compound is synthesized and modified using multi-component one-pot and green synthetic methodologies .
- Results: The compound has been found to have a range of therapeutic effects, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
6. Surface Modifiers in Nanotechnology
- Application Summary: Carboxylic acids are used as surface modifiers in carbon-based nanostructures such as carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
- Methods of Application: The specific methods of application in nanotechnology are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
安全和危害
属性
IUPAC Name |
2,3-dibromopyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISUZSRQHUJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650352 |
Source


|
| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopyridine-4-carboxylic acid | |
CAS RN |
1020056-98-7 |
Source


|
| Record name | 2,3-Dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)


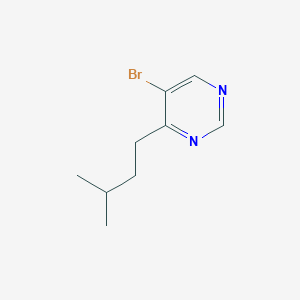
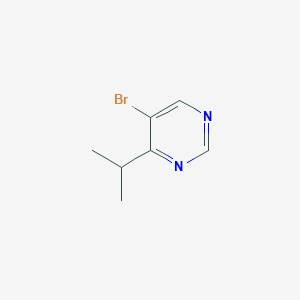
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
